molecular formula C17H11FO B14265658 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one CAS No. 138345-45-6

5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one

Katalognummer: B14265658
CAS-Nummer: 138345-45-6
Molekulargewicht: 250.27 g/mol
InChI-Schlüssel: BBHZHASZWJVUCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one is an organic compound that features a fluorinated phenyl group and a phenylpent-1-en-4-yn-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylacetylene under Sonogashira coupling conditions. This reaction is usually catalyzed by palladium and copper salts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of specific biological pathways, resulting in various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorinated phenyl group but has a different core structure.

    4-Fluoroamphetamine: Although structurally different, it also contains a fluorinated phenyl group and exhibits unique pharmacological properties.

Uniqueness

5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one is unique due to its specific combination of a fluorinated phenyl group and a phenylpent-1-en-4-yn-3-one backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

138345-45-6

Molekularformel

C17H11FO

Molekulargewicht

250.27 g/mol

IUPAC-Name

5-(4-fluorophenyl)-1-phenylpent-1-en-4-yn-3-one

InChI

InChI=1S/C17H11FO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-8,10-12H

InChI-Schlüssel

BBHZHASZWJVUCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)C#CC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.